molecular formula C14H10Cl2FNOS B2833447 N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 339107-56-1

N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No.: B2833447
CAS No.: 339107-56-1
M. Wt: 330.2
InChI Key: KEVVNDAOIHHHET-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a sulfanyl acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichloroaniline and 4-fluorothiophenol as the primary starting materials.

    Formation of Intermediate: The 2,4-dichloroaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2,4-dichlorophenyl)chloroacetamide.

    Nucleophilic Substitution: The intermediate N-(2,4-dichlorophenyl)chloroacetamide is then subjected to nucleophilic substitution with 4-fluorothiophenol in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the acetamide group or the aromatic rings.

  • **Substitution

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNOS/c15-9-1-6-13(12(16)7-9)18-14(19)8-20-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVVNDAOIHHHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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